molecular formula C14H8F4O3 B6365302 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261558-30-8

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6365302
CAS RN: 1261558-30-8
M. Wt: 300.20 g/mol
InChI Key: BCYPDLMZHICJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid (4F2-TFMPA) is a synthetic organic compound composed of a benzoic acid and a trifluoromethoxy group with a fluorine atom on the fourth carbon of the benzoic acid. It is a white, crystalline solid with a melting point of 148-149°C. 4F2-TFMPA has been used in scientific research applications due to its unique properties and potential for use in a variety of applications.

Scientific Research Applications

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a component of polymers, and as a catalyst in the production of polymers. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used as a ligand in the synthesis of coordination complexes, as a ligand in the synthesis of organometallic complexes, and as a component of drug delivery systems.

Mechanism of Action

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is thought to act as an electron acceptor, which allows for the formation of covalent bonds between molecules. This mechanism of action is similar to that of other benzoic acids, such as salicylic acid, and is thought to be responsible for its wide range of applications in scientific research.
Biochemical and Physiological Effects
4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have demonstrated that 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is relatively stable, and its effects on biochemical and physiological processes have been well-studied. However, there are some limitations to its use in laboratory experiments. For example, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not water-soluble, which can limit its use in certain experiments. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not approved for use in humans, and its effects on humans have not been studied.

Future Directions

There are a variety of potential future directions for 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% research. For example, further research could be conducted to determine the effects of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% on other biochemical and physiological processes. Additionally, further research could be conducted to determine the potential therapeutic effects of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%. Additionally, research could be conducted to develop new methods of synthesis, as well as new applications for 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%. Finally, further research could be conducted to determine the potential toxicity of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%.

Synthesis Methods

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the original reaction developed by K. G. Bailey in 1978. This method involves the reaction of 4-fluoro-2-chlorobenzoic acid with 3-trifluoromethylphenol in the presence of a base such as sodium hydroxide. This reaction produces 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% as the main product, along with a small amount of 4-fluoro-2-hydroxybenzoic acid as a by-product.

properties

IUPAC Name

4-fluoro-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-9-4-5-11(13(19)20)12(7-9)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYPDLMZHICJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681366
Record name 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261558-30-8
Record name 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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